D-Fructose 6-phosphate dipotassium salt

Vue d'ensemble

Description

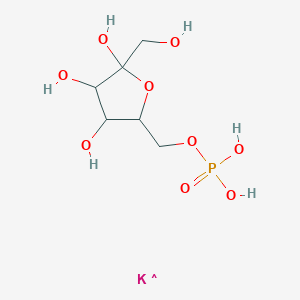

D-Fructose 6-phosphate dipotassium salt: is a chemical compound with the molecular formula C6H11O9PK2 . It is a dipotassium salt form of D-fructose 6-phosphate, which is an important intermediate in the glycolytic pathway. This compound plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism.

Applications De Recherche Scientifique

Identification et caractérisation des enzymes

Le D-fructose 6-phosphate dipotassium salt est utilisé pour identifier et caractériser diverses enzymes impliquées dans le métabolisme des glucides. Par exemple, il aide à étudier la phosphofructokinase, qui joue un rôle essentiel dans la régulation du taux de glycolyse .

Recherche sur la voie de la glycolyse

Les chercheurs utilisent le this compound pour explorer les complexités de la voie de la glycolyse, comprendre comment le glucose est décomposé pour libérer de l'énergie, et comment des intermédiaires comme le F6P sont utilisés dans le processus .

Études des troubles métaboliques

Le this compound est un outil essentiel pour la recherche sur les troubles métaboliques, tels que le diabète, où la régulation de la glycolyse est perturbée. Il aide à comprendre les bases biochimiques de ces maladies .

Découverte de médicaments

En découverte de médicaments, le this compound peut être utilisé pour cribler des composés qui modulent l'activité d'enzymes comme la glutamine : fructose-6-phosphate amidotransférase, qui est liée à la production de glucosamine-6-phosphate, un composé impliqué dans la synthèse des glycosaminoglycanes et des protéoglycanes .

Recherche agricole

Le this compound a des applications en recherche agricole, en particulier dans l'étude du métabolisme des plantes et de la façon dont les plantes réagissent aux facteurs de stress environnementaux au niveau moléculaire .

Biologie synthétique

En biologie synthétique, le this compound est utilisé pour concevoir des voies métaboliques dans les bactéries ou les levures afin de produire des biocarburants ou des produits pharmaceutiques. Il sert de bloc de construction pour les voies synthétiques .

Études nutritionnelles

Le this compound est utilisé dans les études nutritionnelles pour comprendre comment les différents régimes alimentaires affectent les voies métaboliques dans l'organisme, y compris l'utilisation des glucides et le rôle des intermédiaires comme le F6P .

Biotechnologie

Enfin, le this compound est utilisé en biotechnologie pour la production de sirop de maïs à haute teneur en fructose (HFCS), où il est un intermédiaire dans la conversion du glucose en fructose, ce qui améliore la douceur des produits alimentaires .

Mécanisme D'action

Target of Action

The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .

Mode of Action

This compound interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.

Biochemical Pathways

The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.

Result of Action

The action of this compound results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.

Analyse Biochimique

Biochemical Properties

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.

Cellular Effects

The presence of this compound in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Fructose 6-phosphate dipotassium salt can be synthesized through the phosphorylation of D-fructose using potassium phosphate. The reaction typically involves the use of a catalyst such as phosphoglucoisomerase to facilitate the isomerization of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of potassium ions to form the dipotassium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-Fructose 6-phosphate dipotassium salt can undergo oxidation reactions to form various products, including D-gluconate 6-phosphate.

Reduction: It can be reduced to form D-mannitol 6-phosphate.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

**Major Products Form

Propriétés

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)